molecular formula C7H11ClN2O B6281820 3-(azetidin-3-yl)-4-methyl-1,2-oxazole hydrochloride CAS No. 2287287-82-3

3-(azetidin-3-yl)-4-methyl-1,2-oxazole hydrochloride

Cat. No.: B6281820
CAS No.: 2287287-82-3
M. Wt: 174.63 g/mol
InChI Key: OQMVVVBQXAYNMC-UHFFFAOYSA-N
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Description

3-(azetidin-3-yl)-4-methyl-1,2-oxazole hydrochloride is a heterocyclic compound that features both azetidine and oxazole rings These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)-4-methyl-1,2-oxazole hydrochloride typically involves multiple steps. One common method starts with the preparation of azetidine derivatives through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This is followed by the formation of the oxazole ring through cyclization reactions. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-4-methyl-1,2-oxazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of azetidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azetidine and oxazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

3-(azetidin-3-yl)-4-methyl-1,2-oxazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-4-methyl-1,2-oxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine and oxazole rings play crucial roles in binding to these targets, leading to the modulation of various biological pathways. This can result in the inhibition or activation of specific enzymes, affecting cellular processes and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds like azetidine-2-carboxylic acid share the azetidine ring structure.

    Oxazole derivatives: Compounds such as 2-methyl-4,5-dihydro-1,3-oxazole have similar oxazole ring structures.

Uniqueness

3-(azetidin-3-yl)-4-methyl-1,2-oxazole hydrochloride is unique due to the combination of both azetidine and oxazole rings in its structure. This dual-ring system provides distinct chemical and biological properties that are not commonly found in other compounds. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

2287287-82-3

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

3-(azetidin-3-yl)-4-methyl-1,2-oxazole;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-5-4-10-9-7(5)6-2-8-3-6;/h4,6,8H,2-3H2,1H3;1H

InChI Key

OQMVVVBQXAYNMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CON=C1C2CNC2.Cl

Purity

95

Origin of Product

United States

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